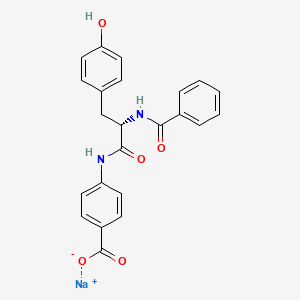

N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt

Descripción general

Descripción

N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt is a complex organic compound that features a combination of aromatic rings, amide groups, and a sodium salt

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt typically involves multiple steps:

Formation of the Benzoylamino Intermediate: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino group.

Coupling with 4-Hydroxyphenyl Group: The benzoylamino intermediate is then coupled with a 4-hydroxyphenyl group through a condensation reaction.

Formation of the Final Product: The final step involves the reaction of the intermediate with sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.

Análisis De Reacciones Químicas

Enzymatic Hydrolysis

N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt (CAS 41748-47-4) undergoes specific hydrolysis catalyzed by pancreatic and intestinal enzymes.

Mechanistic Insights :

- Chymotrypsin-mediated hydrolysis follows a serine protease mechanism, involving nucleophilic attack on the carbonyl carbon of the peptide bond.

- The sodium salt enhances solubility in aqueous media, facilitating enzymatic access.

Chemical Stability and Reactivity

The compound’s stability and reactivity under non-enzymatic conditions:

Synthetic Preparation

The sodium salt is synthesized via sequential reactions:

Key Synthetic Challenges :

- Avoiding racemization during coupling.

- Ensuring regioselective ester hydrolysis.

Analytical Methods for Reaction Monitoring

Comparative Reactivity Table

| Parameter | Chymotrypsin-Mediated Hydrolysis | Chemical Hydrolysis (pH 1.5) |

|---|---|---|

| Rate (25°C) | 1.2 × 10³ M⁻¹s⁻¹ | 3.5 × 10⁻⁴ M⁻¹s⁻¹ |

| Primary Product | PABA + N-Benzoyl-L-tyrosine | Partial degradation products |

| Inhibitors | PMSF (serine protease inhibitor) | None significant |

| Optimal pH | 7.5–8.5 | 1.0–2.0 |

Aplicaciones Científicas De Investigación

Clinical Diagnostics

Pancreatic Function Testing

N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt serves as a substrate for peptide hydrolases in the human small intestine. Upon administration, it is hydrolyzed to p-aminobenzoic acid, which can be measured to evaluate pancreatic exocrine function. This test is particularly useful in diagnosing conditions such as pancreatitis and cystic fibrosis.

- Study Findings : A clinical study involving 24 healthy subjects demonstrated that the compound could effectively assess pancreatic function without exhibiting toxicity. The excretion of p-aminobenzoic acid was significantly reduced in patients with renal insufficiency, indicating the necessity of adequate renal function for accurate test results .

Renal Function Assessment

The compound's metabolism and subsequent excretion provide insights into renal function. In patients with chronic renal insufficiency, the reduction in p-aminobenzoic acid excretion highlights its utility in evaluating kidney health.

- Clinical Implications : The correlation between serum creatinine levels and p-aminobenzoic acid excretion suggests that this compound can help differentiate between pancreatic and renal dysfunctions .

Therapeutic Applications

Potential in Treating Rickettsiosis and Lupus Erythematosus

This compound has been investigated for its therapeutic effects in conditions such as rickettsiosis and lupus erythematosus. Dosages ranging from 1 to 4 grams per day have been reported, although side effects like nausea and hepatotoxicity were noted at higher concentrations .

Mechanistic Insights

Biochemical Pathways

The mechanism of action involves the hydrolysis of this compound by intestinal peptidases, leading to the release of p-aminobenzoic acid. This process not only aids in diagnostic assessments but may also influence metabolic pathways relevant to various diseases.

Summary of Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Pancreatic Function | Effective substrate for assessing pancreatic function; reduced excretion in renal insufficiency | Diagnostic tool for pancreatic disorders |

| Renal Function | Correlation between serum creatinine and p-aminobenzoic acid excretion | Differentiates between renal and pancreatic issues |

| Therapeutic Use | Potential treatment for rickettsiosis and lupus erythematosus | Requires further investigation for safety/effectiveness |

Mecanismo De Acción

The mechanism of action of N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition and allosteric modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Sodium (S)-4-((2-(benzoylamino)-3-(4-methoxyphenyl)-1-oxopropyl)amino)benzoate: Similar structure but with a methoxy group instead of a hydroxyl group.

Sodium (S)-4-((2-(benzoylamino)-3-(4-chlorophenyl)-1-oxopropyl)amino)benzoate: Similar structure but with a chlorine atom instead of a hydroxyl group.

Uniqueness

N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions. This feature can enhance its biological activity and reactivity compared to similar compounds with different substituents.

Actividad Biológica

N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt, commonly known as Bz-ty-PABA, is a synthetic compound primarily utilized in clinical settings for assessing pancreatic function. Its biological activity is largely linked to its metabolism and the subsequent excretion of its hydrolysis products, particularly p-aminobenzoic acid (PABA). This article presents a detailed overview of its biological activity, including its metabolism, clinical applications, and relevant case studies.

Metabolism and Hydrolysis

Bz-ty-PABA is hydrolyzed in the intestinal mucosa by chymotrypsin, an enzyme that cleaves the compound into N-benzoyl-L-tyrosine and PABA. This process is crucial for evaluating exocrine pancreatic function, as the amount of PABA excreted in urine serves as a biomarker for pancreatic enzyme activity. Studies have shown that after oral administration, Bz-ty-PABA undergoes rapid absorption and subsequent urinary excretion of its metabolites, with a notable correlation between the absorption rate and chymotrypsin activity in the intestine .

Table 1: Metabolic Pathways of Bz-ty-PABA

| Compound | Metabolite | Enzyme Involved | Site of Action |

|---|---|---|---|

| This compound | N-benzoyl-L-tyrosine | Chymotrypsin | Intestinal mucosa |

| N-benzoyl-L-tyrosine | p-Aminobenzoic acid (PABA) | Peptidases | Intestinal mucosa |

Clinical Applications

Bz-ty-PABA is primarily used in oral pancreatic function tests. In these tests, patients ingest a specific dose of Bz-ty-PABA, and the amount of PABA excreted in urine over a defined period is measured. This test helps differentiate between healthy individuals and those with pancreatic insufficiency.

Case Study: Oral Pancreatic Function Test

A study involving 24 healthy subjects assessed the acute toxicity and renal function effects associated with Bz-ty-PABA administration. The results indicated no significant side effects or toxicity in healthy individuals. However, patients with chronic pancreatitis exhibited lower PABA recovery rates compared to healthy subjects, highlighting the test's utility in diagnosing pancreatic dysfunction .

Safety and Toxicity

The safety profile of Bz-ty-PABA has been extensively studied. In clinical trials, no significant adverse effects were reported among healthy participants following administration. Parameters such as serum glucose and amylase levels remained within normal ranges throughout the testing period . Moreover, even in patients with known renal impairment, the test did not produce clinically significant side effects .

Research Findings

Recent research has focused on refining the use of Bz-ty-PABA in various clinical settings:

- Hydrolysis Studies : Investigations into non-pancreatic hydrolysis revealed that Bz-ty-PABA can also be metabolized by enzymes outside of pancreatic secretions, suggesting broader implications for its use in assessing gastrointestinal health .

- Renal Function Impact : The influence of renal function on PABA excretion rates was analyzed, demonstrating that renal impairment does not significantly affect the test's outcomes when pancreatic function is intact .

- Comparative Studies : Comparative studies with free PABA indicated that conjugated forms like Bz-ty-PABA yield similar excretion rates but may provide more accurate assessments due to their structure .

Propiedades

IUPAC Name |

sodium;4-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5.Na/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30;/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30);/q;+1/p-1/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJYVLSWQWPKPQ-BDQAORGHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046476 | |

| Record name | Bentiromide sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41748-47-4 | |

| Record name | Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041748474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bentiromide sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (S)-4-[[2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl]amino]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.